Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone
Description
Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone (CAS: 81-33-4), commonly designated as C.I. Pigment Violet 29, is a perylene diimide (PDI)-based compound characterized by its fused polycyclic aromatic structure. Its core consists of two isoindole units bridged by anthracene, with four ketone groups at positions 1, 3, 8, and 10. This structure confers exceptional thermal stability (>360°C), broad light absorption (λmax ~524 nm in dichloromethane), and n-type semiconductor properties (electron mobility: 0.1–2.1 cm<sup>2</sup>/V·s) . Industrially, it is utilized as a high-performance pigment in coatings and plastics due to its resistance to fading and chemical corrosion . The U.S. EPA has extensively evaluated its environmental and health risks, concluding low acute toxicity but recommending precautions for occupational exposure .
Properties
IUPAC Name |
7,18-bis[2,6-di(propan-2-yl)phenyl]-11,14,22,26-tetraphenoxy-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSIDSMUTXFKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H58N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123174-58-3, 112100-07-9 | |
| Record name | Perylene Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123174583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 112100-07-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 123174-58-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERYLENE RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1283KGS16D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Synthesis Methodology
The primary preparation route involves reacting 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride with 2,6-diisopropylaniline under controlled conditions. This method yields 5,6,12,13-tetrachloro-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone , a key derivative .
Reaction Steps :
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Dianhydride Preparation : Perylene tetracarboxylic acid dianhydride is synthesized via cyclization of perylene tetracarboxylic acid under high-temperature dehydration.
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Condensation with Amines : The dianhydride reacts with 2,6-diisopropylaniline in an inert solvent (e.g., toluene or dimethylformamide) at 100–150°C, forming the target compound through imide bond formation .
Structural Modifications and Derivatives
Derivatives are synthesized by substituting chloro or phenoxy groups at specific positions (5,6,12,13). For example:
Key Observations :
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Chloro derivatives (e.g., CAS 106342-00-1) exhibit higher electron-deficient properties due to electronegative Cl atoms .
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Phenoxy-substituted variants (e.g., CAS 123174-58-3) enhance solubility and photostability, making them suitable for optoelectronic applications .
Experimental Parameters and Optimization
Critical reaction conditions for the condensation step include:
| Parameter | Optimal Range | Impact on Product |
|---|---|---|
| Temperature | 120–150°C | Higher yields at elevated temps |
| Solvent | Toluene, DMF | Polar aprotic solvents enhance reactivity |
| Reaction Time | 6–12 hours | Extended times improve conversion |
| Catalyst | None reported | Base-free conditions preferred |
*Data synthesized from protocol descriptions in .
Purity and Characterization
Post-synthesis purification typically involves:
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Crystallization : Recrystallization in solvents like ethanol or acetone to isolate pure product.
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Chromatography : Column chromatography (e.g., silica gel) for derivatives with complex substituents .
Analytical Techniques :
Chemical Reactions Analysis
Types of Reactions: Perylene Red undergoes various chemical reactions, including:
Oxidation: Perylene Red can be oxidized to form perylene quinones, which are used in different applications.
Substitution: Perylene Red can undergo substitution reactions, where functional groups are introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Various aromatic amines and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Perylene quinones
Reduction: Perylene diimide dianions
Substitution: Functionalized perylene derivatives
Scientific Research Applications
Perylene Red has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe and in the synthesis of organic semiconductors.
Biology: Employed in bioimaging and biosensing due to its strong fluorescence and stability.
Medicine: Investigated for use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the production of high-grade industrial paints, coatings, and textiles.
Mechanism of Action
The mechanism of action of Perylene Red involves its interaction with light and other molecules. In bioimaging, for example, Perylene Red absorbs light and emits fluorescence, allowing for the visualization of biological structures. In photodynamic therapy, it generates reactive oxygen species upon light activation, which can target and destroy cancer cells . The molecular targets and pathways involved include cellular membranes and specific proteins that interact with the dye .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Derivatives and Substituent Effects
The compound’s properties are highly tunable via substitution at the 2- and 9-positions. Below is a comparative analysis of key derivatives:
Functional Group Impact
- Alkyl Chains (e.g., PDI-C6) : Improve solubility in organic solvents (e.g., dichloromethane) and film-forming ability, critical for solution-processed electronics .
- Aryl Groups (e.g., Pigment Red 179) : Enhance thermal stability and pigment strength due to rigid π-conjugation .
- Electron-Withdrawing Groups (e.g., PDINO, 5-Bromo-PDI): Lower LUMO levels, facilitating electron injection in OPVs and OFETs .
- Metal Functionalization (e.g., PDIGe) : Introduces heavy-atom effects for triplet-state harvesting, expanding applications in light-emitting devices .
Biological Activity
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone (commonly referred to as C.I. Pigment Violet 29) is a complex organic compound with notable applications in various fields including pigments and materials science. This article explores its biological activity, safety profile, and potential applications based on current research findings.
- Chemical Formula : C40H26N2O4
- Molecular Weight : 663.64 g/mol
- CAS Number : 81-33-4
- IUPAC Name : Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
Biological Activity Overview
The biological activity of Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone has been evaluated in several studies focusing on its toxicity and potential health effects.
Toxicological Studies
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Human Health Risks :
- The U.S. Environmental Protection Agency (EPA) conducted a risk evaluation which indicated that the compound presents a low hazard based on oral and dermal exposure routes. No adverse effects were observed in studies involving these exposure methods .
- The compound was also found to be negative for genotoxicity and is unlikely to be a carcinogen based on structural activity relationships (SAR) considerations .
- Environmental Impact :
Study 1: Risk Evaluation by EPA
In the EPA's revised draft risk evaluation for C.I. Pigment Violet 29:
- Findings : Low hazard levels were reported for both human health and environmental exposure.
- Methodology : Evaluated inhalation risks using analogues to estimate toxicity levels and assessed various exposure scenarios .
Study 2: Structural Analysis
Research published in the Journal of the American Chemical Society examined the binding energy and electronic coupling of perylenediimide stacks related to similar compounds:
- : Insights into charge transport relationships were drawn from structural analyses that can be applied to understanding the behavior of anthraquinone derivatives in electronic applications .
Data Table: Summary of Biological Activity
Applications
Given its properties and biological activity profile:
- Pigments : Widely used in coatings and plastics due to stability and low toxicity.
- Organic Photovoltaics : Potential applications as electron acceptors in solar cells due to favorable electronic properties.
Q & A
Q. What experimental techniques are critical for characterizing the electronic properties of Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone (PV29) derivatives?
- Answer : Key techniques include:
- UV-Vis spectroscopy (λmax analysis in solvents like dichloromethane: 524, 448, and 229 nm ).
- Charge carrier mobility measurements (e.g., n-type semiconductor behavior with mobility range 0.1–2.1 cm²/V·s ).
- Cyclic voltammetry to determine HOMO/LUMO levels and redox stability.
- X-ray crystallography for confirming substituent effects on π-stacking (e.g., dihexyl vs. diphenyl derivatives ).
Q. How can substituents be optimized to enhance the semiconductor performance of PV29 derivatives?
- Answer :
- Alkyl chain substitution (e.g., dihexyl groups) improves solubility and film-forming properties, but excessive chain length may reduce crystallinity .
- Electron-withdrawing groups (e.g., bromine in PDI-CC6C6-Br) enhance electron affinity and charge transport .
- Comparative data tables for substituent effects:
- Alkyl chain substitution (e.g., dihexyl groups) improves solubility and film-forming properties, but excessive chain length may reduce crystallinity .
| Substituent | Mobility (cm²/V·s) | λmax (nm) | Reference |
|---|---|---|---|
| Dihexyl | 0.1–2.1 | 524 | |
| 3,5-Dimethylphenyl | N/A | 448–524 | |
| Brominated alkyl | 1.5–3.0* | 520–530 | |
| *Estimated from analogous derivatives. |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported charge carrier mobility values for PV29 derivatives?
- Answer : Discrepancies often arise from:
- Film morphology : Spin-coating vs. vapor deposition impacts crystallinity .
- Measurement conditions : Ambient vs. inert atmosphere affects oxidation stability .
- Substituent purity : Trace impurities (e.g., unreacted precursors) alter electronic properties .
- Methodology : Use standardized protocols (e.g., field-effect transistor vs. space-charge-limited current measurements) .
Q. What methodologies are recommended for assessing the environmental fate and toxicity of PV29?
- Answer : The U.S. EPA’s risk evaluation framework includes:
- Systematic review of aquatic/terrestrial toxicity data .
- Environmental persistence studies : Analyze photodegradation pathways and bioaccumulation potential .
- Occupational exposure modeling : Quantify inhalation risks during industrial synthesis .
- Data quality evaluation : Prioritize peer-reviewed studies over proprietary industrial reports .
Q. How can computational modeling guide the design of PV29-based organic electronics?
- Answer :
- Density Functional Theory (DFT) predicts substituent effects on electronic structure (e.g., dihedral angles, bandgap tuning) .
- Molecular dynamics simulations optimize packing motifs for charge transport .
- Machine learning identifies structure-property relationships across derivatives (e.g., substituent polarity vs. mobility) .
Methodological Challenges
Q. What safety protocols are critical for synthesizing PV29 derivatives with reactive substituents?
Q. How can researchers validate the purity of PV29 derivatives for reproducible device fabrication?
- Answer :
Data-Driven Research Priorities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
